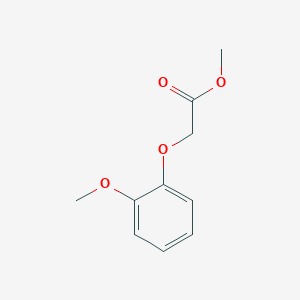![molecular formula C19H22N4O2 B2361606 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320923-46-2](/img/structure/B2361606.png)
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyridazinyl group, a piperidinyl group, and a pyridinylmethanone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the cyclopropylpyridazinyl intermediate. This intermediate is then reacted with piperidinyl and pyridinylmethanone precursors under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular signaling pathways and protein functions.
Medicine
In medicine, this compound has potential therapeutic applications. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases, such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, making it a potent modulator of biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-fluorophenyl)methanone
- 6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridazine stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(16-2-1-9-20-12-16)23-10-7-14(8-11-23)13-25-18-6-5-17(21-22-18)15-3-4-15/h1-2,5-6,9,12,14-15H,3-4,7-8,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKHIXLSDSTOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
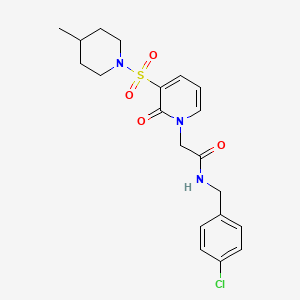
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)

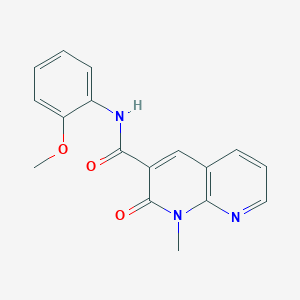
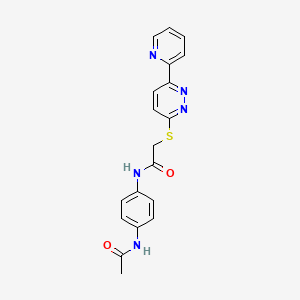
![N-(1-cyanocyclopentyl)-2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetamide](/img/structure/B2361533.png)
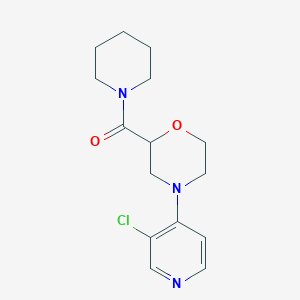
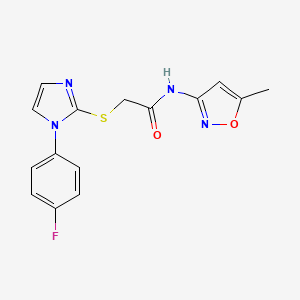
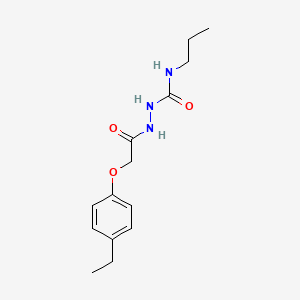
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
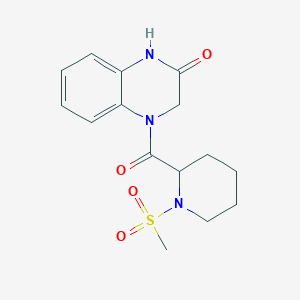
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)
